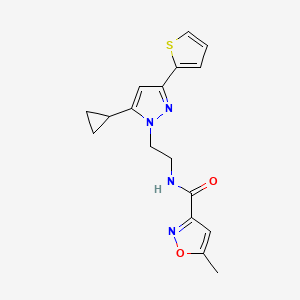

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11-9-14(20-23-11)17(22)18-6-7-21-15(12-4-5-12)10-13(19-21)16-3-2-8-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVANJSQCZDEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions. Starting from commercially available starting materials, the process might involve the formation of intermediates like the cyclopropyl thiophene, pyrazole, and isoxazole derivatives, which are then subjected to coupling reactions to obtain the final product.

Industrial Production Methods: : For industrial-scale production, optimizing reaction conditions such as temperature, solvents, catalysts, and purification methods are crucial to ensure high yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) can be employed for purification.

Chemical Reactions Analysis

Types of Reactions: : N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions:

Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

Reduction: : Possible reduction of the pyrazole ring.

Substitution: : The functional groups can undergo substitution reactions leading to derivatives with different properties.

Common Reagents and Conditions

Oxidation: : Reagents like Hydrogen Peroxide or Potassium Permanganate in an appropriate solvent.

Reduction: : Catalysts such as Palladium on Carbon in the presence of Hydrogen gas.

Substitution: : Nucleophiles or electrophiles under controlled conditions, often in the presence of a catalyst.

Major Products: : The major products of these reactions are usually derivatives where one or more functional groups are modified, maintaining the core structure of the compound.

Scientific Research Applications

Chemistry

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that compounds with pyrazole rings often exhibit antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interference with cell signaling pathways.

Medicine

Due to its structural features, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is being investigated as a potential therapeutic agent . Its interactions with specific molecular targets could lead to the development of new treatments for diseases such as cancer and inflammatory conditions.

Recent studies have highlighted the compound's significant biological activity:

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Antibiotic development |

| Anticancer | Cell signaling interference | Cancer therapy |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in various applications:

- Anticancer Studies : A study demonstrated that pyrazole derivatives exhibited significant growth inhibition against multiple cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Research : Another investigation revealed that similar compounds showed broad-spectrum antibacterial activity, indicating their promise in combating resistant bacterial strains .

- Inflammatory Response Modulation : In silico docking studies have indicated that the compound may act as a 5-lipoxygenase inhibitor, highlighting its potential in treating inflammatory conditions .

Mechanism of Action

The mechanism by which N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects involves:

Molecular Targets: : Often interacts with enzymes or receptors, influencing biological pathways.

Pathways: : Modulation of signaling pathways such as inflammatory or apoptotic pathways, depending on its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on thiazol-5-ylmethyl derivatives (compounds l and m in and ), which share heterocyclic frameworks but differ significantly in core structure, substituents, and functional groups. Below is a comparative analysis:

Structural Comparison

Key Differences

Heterocyclic Diversity : The target compound’s pyrazole-isoxazole system contrasts with the thiazole-oxazolidine cores in and . Pyrazole derivatives are often associated with anti-inflammatory activity, whereas thiazoles are linked to antimicrobial properties.

Substituent Complexity : The cyclopropyl and thiophen-2-yl groups in the target compound may enhance metabolic stability compared to the hydroperoxy and benzyl groups in and , which could influence bioavailability.

Functional Group Implications : The carboxamide in the target compound may favor hydrogen-bonding interactions with biological targets, unlike the ester and hydroperoxy groups in Evidence compounds, which might confer redox activity.

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological or synthetic data for the target compound are available in the provided sources. Comparisons are extrapolated from structural analogs.

- Synthetic Challenges : The ethyl-linked isoxazole-carboxamide moiety may introduce steric hindrance during synthesis, unlike the more linear thiazole-ureido systems in .

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure features a pyrazole ring, an isoxazole moiety, and a cyclopropyl group, which are known to contribute to diverse biological activities.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity. A specific derivative, identified as Py11, exhibited a mechanism of action that disrupts bacterial cell membranes, leading to cell lysis .

| Compound | Activity | Mechanism |

|---|---|---|

| Py11 | Antimicrobial | Disruption of cell membrane integrity |

| Various Pyrazole Derivatives | Antifungal | Inhibition of fungal growth |

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Potential

Pyrazole derivatives are increasingly recognized for their anticancer activities. The compound's structural features may inhibit various cancer-related pathways. For example, certain pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in tumor growth and metastasis .

| Target Pathway | Activity |

|---|---|

| BRAF(V600E) | Inhibition |

| EGFR | Inhibition |

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Pyrazole Carboxamides : A series of pyrazole carboxamides were synthesized and tested for their antifungal activity, showing promising results against various fungal strains .

- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of a related pyrazole derivative, demonstrating significant reductions in inflammatory markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for designing more potent derivatives. Modifications at various positions on the pyrazole and isoxazole rings can significantly influence biological activity. For instance:

- Cyclopropyl Substitution : The presence of the cyclopropyl group has been linked to enhanced binding affinity to target proteins.

- Isosazole Modifications : Variations in substituents on the isoxazole ring can alter pharmacokinetic properties and efficacy.

Q & A

Q. What are the standard synthetic pathways for this compound?

The synthesis involves multi-step organic reactions starting with the preparation of pyrazole and thiophene intermediates. Key steps include:

- Cyclocondensation of cyclopropylamine with thiophene-2-carboxylic acid derivatives to form the pyrazole core.

- Coupling the pyrazole intermediate with an isoxazole-3-carboxamide moiety using reagents like EDCI/HOBt or DCC in anhydrous DMF .

- Final purification via column chromatography or recrystallization. Methodological Note : Monitor reaction progress using TLC and optimize stoichiometry to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

- 1H/13C NMR : To confirm regiochemistry of the pyrazole and isoxazole rings and verify substituent positions.

- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation and purity assessment.

- IR Spectroscopy : To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended for initial screening?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM.

- Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays.

- Antimicrobial activity : Test against Gram-positive/negative bacteria via broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling-step yields?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility.

- Catalyst optimization : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions.

- Temperature control : Maintain reflux conditions (80–100°C) for 12–24 hours to drive reactions to completion .

Q. What computational strategies predict biological activity and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase).

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs.

- PASS Online : Predict pharmacological effects (e.g., anticancer probability >0.7) based on structural similarity .

Q. How can contradictions in biological assay data across studies be resolved?

- Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability.

- Orthogonal validation : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT.

- Meta-analysis : Compare results with structurally related compounds (e.g., pyrazole-thiophene derivatives) to identify trends .

Q. What strategies elucidate the compound’s mechanism of action?

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways.

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Kinase profiling : Utilize PamStation® technology to screen activity against 100+ kinases .

Data Contradiction and Analysis

Q. How to address discrepancies in solubility and stability data?

- Solubility profiling : Test in multiple solvents (e.g., PBS, DMSO) using nephelometry or UV-Vis spectroscopy.

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH dependence : Assess solubility and degradation rates at physiological pH (7.4) vs. acidic conditions .

Q. What structural modifications enhance metabolic stability?

- Isosteric replacement : Substitute the cyclopropyl group with trifluoromethyl to reduce CYP450-mediated oxidation.

- PEGylation : Attach polyethylene glycol chains to the carboxamide to prolong half-life.

- Prodrug design : Mask the carboxamide as an ester for improved bioavailability .

Future Research Directions

Q. What collaborative approaches integrate this compound into drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.